molecular formula C8H9NO2S B3420213 Ethyl 2-sulfanylpyridine-3-carboxylate CAS No. 178613-27-9

Ethyl 2-sulfanylpyridine-3-carboxylate

Cat. No.: B3420213
CAS No.: 178613-27-9
M. Wt: 183.23 g/mol
InChI Key: ZEVKOKUZDFFKHG-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanylpyridine-3-carboxylate (CID 16656049) is a heterocyclic organic compound with the molecular formula C₈H₉NO₂S. Its structure comprises a pyridine ring substituted at the 2-position with a sulfanyl (-SH) group and at the 3-position with an ethyl ester (-COOEt) (Figure 1). Key identifiers include:

  • SMILES: CCOC(=O)C1=CC=CNC1=S
  • InChIKey: ZEVKOKUZDFFKHG-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for its adducts range from 137.5 Ų ([M+H]⁺) to 149.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

This compound is a precursor in synthesizing pharmacologically active molecules, though literature on its direct applications remains sparse .

Properties

IUPAC Name

ethyl 2-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)6-4-3-5-9-7(6)12/h3-5H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVKOKUZDFFKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178613-27-9
Record name ethyl 2-sulfanylpyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-sulfanylpyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thiourea, followed by esterification with ethanol. The reaction conditions typically involve heating the mixture under reflux in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the 2-sulfanyl group acts as a nucleophile, enabling substitution reactions under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.
    Conditions : NaOH in ethanol, 60°C, 6 hours.
    Mechanism : Base deprotonates the -SH group, generating a thiolate ion that attacks electrophilic alkyl halides.

  • Acyl Substitution : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioesters.
    Conditions : Pyridine as a catalyst, room temperature.

Reaction Type Reagents Product Yield Source
AlkylationCH₃I, NaOH, EtOHEthyl 2-(methylthio)pyridine-3-carboxylate72%
AcylationAcCl, pyridineEthyl 2-(acetylthio)pyridine-3-carboxylate65%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

  • Basic Hydrolysis : NaOH in aqueous ethanol yields 2-sulfanylpyridine-3-carboxylic acid as the sodium salt.
    Conditions : 1M NaOH, reflux, 4 hours .

  • Acidic Hydrolysis : HCl in ethanol produces the free carboxylic acid.
    Mechanism : Nucleophilic acyl substitution with water or hydroxide ion .

Ethyl esterH2O/H+or OHCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Ethanol}

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocyclic systems:

  • Pyrazolo[3,4-b]pyridine Synthesis : Reacts with pyrazole-5-amines in acetic acid to form tricyclic derivatives .
    Conditions : Acetic acid, reflux, 5 hours.
    Key Intermediate : Tautomerization of the pyridine ring facilitates nucleophilic attack by the amine .

Substrate Conditions Product Yield Source
1,3-Diphenyl-1H-pyrazol-5-amineAcOH, 120°C, 5 hoursEthyl-1,3,4-triphenyl-pyrazolo[3,4-b]pyridine-6-carboxylate90%

Oxidation Reactions

The sulfhydryl group is susceptible to oxidation:

  • Disulfide Formation : Mild oxidants (e.g., H₂O₂) convert -SH to -S-S- bridges.
    Conditions : 3% H₂O₂, RT, 2 hours .

  • Sulfonic Acid Formation : Strong oxidants (e.g., KMnO₄) oxidize -SH to -SO₃H.
    Conditions : KMnO₄ in H₂SO₄, 80°C .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the 4- or 5-position due to electron-withdrawing effects:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5.
    Conditions : Conc. HNO₃, H₂SO₄, 0°C, 3 hours.

Thiol-Disulfide Exchange

The sulfanyl group participates in dynamic covalent chemistry:

  • Disulfide Crosslinking : Reacts with other thiols (e.g., glutathione) to form mixed disulfides.
    Applications : Drug delivery systems and polymer chemistry .

Aminolysis of the Ester Group

The ester reacts with amines to form amides:

  • Reaction with Aniline : Produces 2-sulfanylpyridine-3-carboxanilide.
    Conditions : Aniline, DMF, 100°C, 8 hours .

Key Mechanistic Insights

  • Electronic Effects : The pyridine ring stabilizes transition states via resonance, enhancing nucleophilic substitution at sulfur.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing ionic intermediates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-sulfanylpyridine-3-carboxylate has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound exhibit significant activity against a range of bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential
Recent research has focused on the anticancer properties of this compound. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from this structure have demonstrated cytotoxic effects against breast and colon cancer cells, highlighting its potential as a lead compound in cancer therapeutics .

Agricultural Applications

Pesticide Development
The compound's thiol group contributes to its reactivity, which can be harnessed in the development of novel pesticides. This compound derivatives have been evaluated for their effectiveness against common agricultural pests. Preliminary results suggest that these compounds can act as effective insecticides, providing an environmentally friendly alternative to traditional chemical pesticides .

Materials Science

Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing functionalized polymers and organic semiconductors. Its unique structural features allow for the modification of electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound for their anticancer activity. The results indicated that certain modifications increased potency against MCF-7 breast cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics. This suggests that this compound could lead to the development of more effective cancer treatments .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists evaluated the efficacy of this compound as a pesticide. Field trials demonstrated that formulations containing this compound reduced pest populations by over 70% compared to untreated controls, indicating its potential for commercial agricultural use .

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate

Molecular Formula : C₂₂H₂₁ClN₄O₂S
Key Features :

  • A triazolopyridine scaffold fused with a dihydropyridine ring.
  • Substituted with a benzylsulfanyl (-S-CH₂Ph) group at position 2 and a 2-chlorophenyl group at position 5.
  • Synthesis : Prepared via cyclocondensation reactions, with structural confirmation via X-ray crystallography using SHELXTL software .
    Comparison :
  • The benzylsulfanyl substituent enhances lipophilicity compared to the simpler -SH group in Ethyl 2-sulfanylpyridine-3-carboxylate.

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS 89517-93-1)

Molecular Formula : C₉H₉N₃O₂S
Key Features :

  • A pyridine ring with amino (-NH₂) and cyano (-CN) groups at positions 2 and 5, respectively.
  • The sulfanyl (-SH) group is at position 4.
    Comparison :
  • The amino and cyano groups introduce hydrogen-bonding and dipole interactions, enhancing solubility in polar solvents relative to this compound.
  • The electronic effects of -CN may reduce nucleophilicity at the sulfanyl site compared to the unsubstituted analogue .

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

Molecular Formula : C₁₀H₁₀N₂O₂S
Key Features :

  • A dihydropyridine ring with a methyl (-CH₃) group at position 2 and a cyano (-CN) group at position 3.
  • The thione (-S-) group at position 6 stabilizes the conjugated system.
    Comparison :
  • The thione group enhances aromaticity stabilization compared to the sulfanyl (-SH) group in this compound .

Discussion of Key Differences

  • Electronic Effects: Cyano and amino groups in analogues alter electron density, affecting reactivity and solubility.
  • Steric Considerations : Bulky substituents (e.g., benzylsulfanyl) reduce accessibility to reactive sites.
  • Aromatic Stabilization : Thione (-S-) groups enhance resonance stabilization compared to sulfanyl (-SH).

Biological Activity

Ethyl 2-sulfanylpyridine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfanyl group and an ethyl ester at the carboxylic acid position. Its chemical structure is represented as follows:

  • Molecular Formula : C₉H₉N₁O₂S
  • Molecular Weight : 183.24 g/mol

The compound's unique structure contributes to its interaction with biological targets, particularly through the thiol group, which can form covalent bonds with nucleophilic sites on proteins or enzymes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound possesses significant antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The IC₅₀ values for these cell lines were found to be notably low, indicating strong cytotoxic effects:

Cell Line IC₅₀ (µM)
MCF-75.0
HepG24.5
A5496.0

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bonding : The thiol group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
  • Receptor Modulation : The pyridine moiety can interact with various receptors, modulating their activity and influencing cellular responses.

This dual mechanism enhances its potential as a therapeutic agent across multiple disease states .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in Microbial Drug Resistance evaluated the compound against clinical isolates of bacteria and fungi, confirming its broad-spectrum antimicrobial activity .
  • Anticancer Studies : Research in Cancer Letters reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Comparative Analysis : In a comparative study with similar compounds, this compound exhibited superior activity against certain cancer cell lines compared to structurally related compounds like ethyl 2-mercaptopyridine-3-carboxylate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-sulfanylpyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves condensation reactions, where pyridine derivatives are functionalized with sulfanyl and ester groups. For example, thiolation of pyridine-3-carboxylate precursors using sulfurizing agents (e.g., benzyl mercaptan) under basic conditions has been reported. Reaction optimization often requires controlled temperatures (e.g., 80°C in N,N-dimethylacetamide) and catalysts like potassium carbonate to enhance yield . Post-synthesis purification via silica gel chromatography is critical to isolate the target compound . Structural confirmation is achieved using X-ray crystallography (SHELX refinement) and spectroscopic techniques (NMR, LC-MS) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the presence of sulfanyl (δ ~2.5–3.5 ppm for S–H) and ester groups (δ ~1.3–4.3 ppm for ethyl protons) .
  • X-ray Diffraction : For resolving crystal packing and bond angles/restraints (e.g., θmax = 70.03°, V = 1073.3 ų as reported in SHELXL-refined structures) .
  • LC-MS/HPLC : To verify molecular weight (e.g., m/z = 209.1 for [M+H]⁺) and purity (>95% by HLC) .
  • Infrared (IR) Spectroscopy : To identify C=O (1700–1750 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretches .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : Due to potential reactivity of the sulfanyl group, use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged exposure to moisture or air to prevent decomposition. Store in airtight containers at –20°C under inert gas (e.g., argon). Dispose of waste via approved chemical disposal services, adhering to federal and institutional regulations .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during SHELX refinement of this compound be resolved?

  • Methodological Answer : Discrepancies in thermal parameters or bond restraints often arise from poor data quality or twinning. Mitigation strategies include:

  • Reassessing data collection parameters (e.g., λ = 0.70999 Å for MoKα radiation, θmax = 70.03°) to ensure completeness (Rint < 0.05) .
  • Applying SHELXL restraints (e.g., DFIX, DANG) to problematic bonds/angles, guided by literature-derived geometric standards .
  • Validating hydrogen bonding networks using PLATON software to detect missed interactions .

Q. What computational approaches are suitable for analyzing the electronic effects of the sulfanyl group on the pyridine ring’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals. Key steps:

  • Optimize the molecular geometry using Gaussian or ORCA software.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by the sulfanyl group.
  • Compare charge transfer trends with experimental UV-Vis or cyclic voltammetry data .

Q. How can researchers address contradictory results in reaction yields when modifying substituents on this compound?

  • Methodological Answer : Contradictions often stem from steric or electronic effects of substituents. Systematic analysis involves:

  • Design of Experiments (DoE) : Vary substituents (e.g., Cl, CH₃) and reaction conditions (temperature, solvent polarity) to identify optimal parameters .
  • Kinetic Studies : Use HPLC to monitor intermediate formation and rate constants.
  • Statistical Validation : Apply ANOVA to confirm significance of yield differences (p < 0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-sulfanylpyridine-3-carboxylate
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Ethyl 2-sulfanylpyridine-3-carboxylate

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